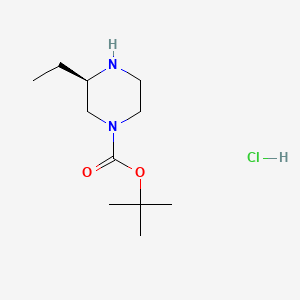

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Description

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1269446-87-8) is a chiral piperazine derivative with the molecular formula C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . The compound features an ethyl substituent at the 3-position of the piperazine ring, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and a hydrochloride counterion. Its stereochemical configuration (R) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates.

Key properties include:

- ChemSpider ID: 23960358

- MDL Number: MFCD11101368

- Hazard Codes: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

The Boc group enhances solubility in organic solvents, while the ethyl substituent may influence lipophilicity and steric interactions in drug-receptor binding .

Properties

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAANDQXILMETG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662483 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-84-4 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Recent advances in C–C bond formation enable direct ethylation of piperazine precursors. Lippa et al. demonstrated a palladium-catalyzed cross-coupling between potassium aminomethyltrifluoroborate salts and chloromethylpyridines (Scheme 1). Adapting this method, 3-(chloromethyl)pyridine hydrochloride reacts with ethyl-substituted trifluoroborates under Pd-PEPPSI-IPent catalysis (10 mol%), K₂CO₃ (10 eq.), and a 10:1 tert-amyl alcohol/water solvent system at reflux. This approach achieves up to 87% yield for analogous ethylpiperazine derivatives.

Table 1: Optimized conditions for palladium-mediated ethylation

| Parameter | Value |

|---|---|

| Catalyst | Pd-PEPPSI-IPent (10 mol%) |

| Base | K₂CO₃ (10 eq.) |

| Solvent | tAmOH:H₂O (10:1) |

| Temperature | 80°C |

| Reaction time | 5–19 hours |

| Yield | 76–87% |

Stepwise Alkylation Using Benzyl Chloride

An alternative method from CN102153526B patents a piperazine synthesis starting with diethanolamine, benzyl chloride, and sulfur oxychloride. While this route primarily targets N-Boc-piperazine, modifying the alkylation step with ethylating agents (e.g., ethyl bromide) could introduce the 3-ethyl group. Key steps include:

-

Benzylation : Diethanolamine reacts with benzyl chloride (1:1 molar ratio) under reflux.

-

Cyclization : Sulfur oxychloride (1.5:1 molar ratio) induces ring closure at 23–28°C.

-

Ethylation : Substituting tert-butyl dicarbonate with ethyl halides during the alkylation phase.

However, this method lacks explicit documentation for ethyl group incorporation, necessitating further optimization.

Boc Protection and Salt Formation

tert-Butoxycarbonyl (Boc) Protection

Post-ethylation, the piperazine nitrogen is protected using di-tert-butyl dicarbonate. As per CN102153526B, Boc anhydride (1:1 molar ratio) reacts with the amine at 23–28°C for 0.5–1 hour, achieving 92–94% yield. The Royal Society of Chemistry’s protocol further refines this by employing Boc₂O in dichloromethane with triethylamine, ensuring minimal epimerization.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in anhydrous ether or methanol, precipitating the hydrochloride salt. Patent data suggests hydrogen debenzylation precedes salt formation, though specifics for the target compound remain unpublished.

Enantiomeric Resolution Strategies

Chiral Auxiliary Approaches

While no direct sources detail resolution for this compound, analogous piperazines use chiral auxiliaries like (R)- or (S)-phenethylamines. For example, coupling the piperazine intermediate with a chiral carboxylic acid followed by diastereomeric crystallization could isolate the R-enantiomer.

Catalytic Asymmetric Synthesis

Palladium catalysts with chiral ligands (e.g., BINAP) may induce asymmetry during cross-coupling. Lippa et al. achieved enantioselectivity in related ethylamine syntheses using N-heterocyclic carbene (NHC) ligands, suggesting adaptability for this target.

Critical Analysis of Methodologies

Table 2: Comparative evaluation of synthetic routes

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Pd-catalyzed coupling | 87% | Moderate | High |

| Stepwise alkylation | 92–94% | Low | Moderate |

| Chiral resolution | N/A | High | Low |

The palladium-mediated route offers superior yield and scalability but requires chiral induction. Conversely, stepwise alkylation is robust but lacks enantiomeric control.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of piperazine derivatives’ biological activities.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and its analogs:

Key Comparisons

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride

- Structural Difference : Replaces the ethyl group with a methyl substituent.

- This may enhance solubility in polar solvents but reduce membrane permeability in biological systems.

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- Structural Difference : Features an additional methyl carboxylate group at the 3-position.

- Impact: The dual carboxylate groups increase polarity (molecular weight: 280.75 g/mol), likely improving aqueous solubility but limiting compatibility with nonpolar reaction environments .

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

- Structural Difference : Introduces a dimethylcarbamoyl group at the 2-position.

- Impact : The bulky carbamoyl group (molecular weight: 293.79 g/mol) may hinder rotational freedom and alter hydrogen-bonding capacity, influencing interactions in catalytic or biological systems .

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

- Structural Difference : Substitutes the ethyl group with a methoxy-oxoethyl chain.

- Impact : The ester-functionalized side chain could enhance reactivity in nucleophilic acyl substitution reactions, though detailed data are unavailable .

(2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate

- Structural Difference : Lacks a hydrochloride counterion and has dual substituents (2-ethyl, 5-methyl) with distinct stereochemistry (2S,5R).

- Impact : The stereochemical variation and lack of ionization may reduce solubility in polar solvents compared to the hydrochloride salt form .

Biological Activity

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 438050-08-9

- IUPAC Name : (R)-tert-butyl 3-ethylpiperazine-1-carboxylate

The biological activity of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems and may exhibit effects on:

- Receptor Binding : Interaction with serotonin and dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, including:

1. Antidepressant Effects

Studies suggest that the compound may possess antidepressant-like properties through its action on serotonin receptors. Molecular docking studies have shown favorable binding affinities to serotonin receptor subtypes, indicating potential therapeutic applications in mood disorders.

2. Anti-inflammatory Properties

In vitro assays have demonstrated that (R)-tert-butyl 3-ethylpiperazine-1-carboxylate can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders like Alzheimer's disease.

Case Studies

A study published in MDPI evaluated various piperazine derivatives for their biological activities, including (R)-tert-butyl 3-ethylpiperazine-1-carboxylate. The findings highlighted:

- IC50 Values : The compound exhibited an IC50 value below 1000 nM against specific targets, indicating moderate potency.

- Cytotoxicity : Low cytotoxic effects were observed in human embryonic lung fibroblast cells, supporting its safety profile for further development .

Comparative Analysis

A comparative analysis of similar compounds revealed that (R)-tert-butyl 3-ethylpiperazine-1-carboxylate has unique properties that differentiate it from other derivatives:

| Compound Name | Biological Activity | IC50 (nM) | Cytotoxicity |

|---|---|---|---|

| (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | Antidepressant, Anti-inflammatory | <1000 | Low |

| Dimethyl 1-benzoyl-5-oxopiperidine | Enzyme inhibition | <500 | Moderate |

Q & A

Q. What are the standard synthetic protocols for preparing (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include:

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane .

- Ethyl substitution : Alkylation at the 3-position of the piperazine ring using ethyl halides or sulfonates in the presence of a base (e.g., K₂CO₃) .

- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., methanol or ethyl acetate) to improve solubility and stability . Characterization is performed via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>98%) .

Q. How is the solubility profile of this compound optimized for in vitro assays?

The hydrochloride salt form enhances aqueous solubility, but co-solvents like DMSO (≤10% v/v) or ethanol are often used. Solubility testing should include:

- pH-dependent studies : Assess solubility in buffers (pH 1–7.4) to mimic physiological conditions .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions, which can interfere with bioactivity .

Q. What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate (R)- and (S)-enantiomers .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during alkylation to favor the (R)-configuration .

- Optical rotation analysis : Compare experimental [α]D values with literature data for validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding affinity with cell-based cAMP assays to assess functional activity .

- Metabolic stability testing : Evaluate compound stability in liver microsomes, as degradation products may interfere with results .

Q. How does solvent polarity influence reactivity in downstream derivatization?

- Kinetic studies : Monitor reaction rates in solvents like THF (polar aprotic) vs. toluene (non-polar) to optimize nucleophilic substitution or coupling reactions .

- Computational modeling : Use density functional theory (DFT) to predict solvent effects on transition states .

Q. What analytical methods are critical for assessing batch-to-batch consistency?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ ion for C₁₁H₂₃ClN₂O₂) .

- Differential scanning calorimetry (DSC) : Detect polymorphic variations that may affect dissolution rates .

Q. How can structural analogs be designed to improve metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.